molecular formula C11H15NO4 B14676210 Phenyl bis(2-hydroxyethyl)carbamate CAS No. 34085-53-5

Phenyl bis(2-hydroxyethyl)carbamate

Cat. No.: B14676210
CAS No.: 34085-53-5
M. Wt: 225.24 g/mol
InChI Key: VJNUXILTLSMHSV-UHFFFAOYSA-N
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Description

Phenyl bis(2-hydroxyethyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl bis(2-hydroxyethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-hydroxyethyl alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Phenyl bis(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl carbamate derivatives, while substitution reactions can produce a variety of functionalized carbamates .

Mechanism of Action

The mechanism of action of phenyl bis(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction disrupts the normal function of the enzyme, leading to various biological effects . The compound’s reactivity with nucleophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

  • Phenyl carbamate
  • Ethyl carbamate
  • Methyl carbamate

Comparison: Phenyl bis(2-hydroxyethyl)carbamate is unique due to its bis(2-hydroxyethyl) functional groups, which provide additional reactivity and versatility compared to simpler carbamates. This makes it particularly useful in applications requiring multiple reactive sites .

Properties

CAS No.

34085-53-5

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

phenyl N,N-bis(2-hydroxyethyl)carbamate

InChI

InChI=1S/C11H15NO4/c13-8-6-12(7-9-14)11(15)16-10-4-2-1-3-5-10/h1-5,13-14H,6-9H2

InChI Key

VJNUXILTLSMHSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(CCO)CCO

Origin of Product

United States

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